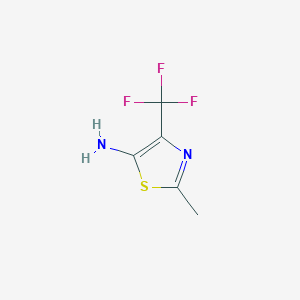

2-Methyl-4-(trifluoromethyl)thiazol-5-amine

Description

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c1-2-10-3(4(9)11-2)5(6,7)8/h9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKAYCVCPPISAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652934 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958452-22-7 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-5-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958452-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: The Cornerstone Precursor: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)thiazol-5-amine: Synthesis, Properties, and Applications

Introduction

This compound is a fluorinated heterocyclic amine that holds significant potential as a versatile building block in medicinal and agrochemical research. The thiazole core is a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents, including antibiotics and anti-inflammatory drugs.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often improving its overall pharmacological profile.[3]

Direct experimental data for this compound is notably scarce in publicly accessible literature. Therefore, this guide adopts a foundational approach. We will first provide a detailed examination of its immediate and well-characterized precursor, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. Subsequently, we will present a scientifically grounded, proposed synthesis for the target amine, analyze its predicted chemical properties and reactivity, and explore its potential applications based on the established value of its core structural motifs.

The most logical and documented pathway to the target amine begins with its corresponding carboxylic acid. This intermediate is a stable, crystalline solid that serves as the primary entry point for derivatization at the C5 position of the thiazole ring.

Synthesis of the Carboxylic Acid Precursor

The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is typically achieved via a Hantzsch-type thiazole synthesis followed by hydrolysis. The process begins with ethyl 4,4,4-trifluoroacetoacetate, a readily available starting material.[1][4]

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for the carboxylic acid precursor.

Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid [4][5]

-

Step 1 & 2 (Halogenation and Cyclization): Ethyl 4,4,4-trifluoroacetoacetate is first chlorinated at the alpha position. The resulting ethyl 2-chloro-4,4,4-trifluoroacetoacetate is then reacted directly with thioacetamide in a suitable solvent like ethanol. This condensation and cyclization reaction forms the thiazole ring, yielding ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

-

Step 3 (Hydrolysis):

-

To a solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (approx. 2 equivalents).

-

Heat the reaction mixture (e.g., to 85°C or 358 K) for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and slowly acidify to a pH of 1-2 using concentrated hydrochloric acid.[5][7]

-

A solid precipitate will form. Filter the solid, wash it with water and a non-polar organic solvent (like dichloromethane) to remove impurities.[5]

-

Dry the resulting white to off-white solid in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

-

Physicochemical Properties of the Carboxylic Acid

The properties of this key intermediate are well-documented and summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₃NO₂S | [7][8][9] |

| Molecular Weight | 211.16 g/mol | [7][9] |

| Appearance | White to off-white or brown crystalline solid | [8][10] |

| Melting Point | 172 - 187 °C | [7][10][11] |

| Boiling Point | 285.5 ± 40.0 °C (Predicted) | [7] |

| Solubility | Limited solubility in water; soluble in methanol, DMSO | [7][8] |

| CAS Number | 117724-63-7 | [7][10] |

Part 2: Proposed Synthesis of this compound

With the carboxylic acid in hand, a reliable method to access the target amine is the Curtius rearrangement. This classic transformation converts a carboxylic acid into a primary amine with the loss of one carbon atom, proceeding through an acyl azide and an isocyanate intermediate. This method is advantageous as it typically proceeds under mild conditions and with high yields.

Caption: Proposed Curtius rearrangement workflow for amine synthesis.

Proposed Experimental Protocol: Curtius Rearrangement

-

Acyl Chloride Formation:

-

Suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1 eq.) in a dry, inert solvent (e.g., toluene) with a catalytic amount of DMF.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride (approx. 1.5 eq.) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the reaction is complete (cessation of gas evolution).

-

Remove the solvent and excess reagent under vacuum to yield the crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.[12][13] This intermediate is moisture-sensitive and should be used immediately.

-

-

Acyl Azide Formation:

-

Dissolve the crude acyl chloride in a dry, aprotic solvent like acetone or THF.

-

Cool the solution to 0°C and add a solution of sodium azide (NaN₃) (approx. 1.5 eq.) in a minimal amount of water dropwise, keeping the temperature below 5°C. Caution: Sodium azide is highly toxic, and acyl azides can be explosive. This step must be performed with extreme care behind a blast shield.

-

Stir the reaction at low temperature for 1-2 hours.

-

-

Rearrangement and Trapping:

-

Carefully extract the acyl azide into a non-polar solvent like toluene.

-

Heat the toluene solution gently (e.g., 80-100°C). The acyl azide will rearrange to the isocyanate, releasing N₂ gas.

-

To trap the isocyanate, the reaction can be performed in the presence of an alcohol (e.g., tert-butanol) to form a stable Boc-protected amine (carbamate).

-

-

Hydrolysis (Deprotection):

-

The resulting carbamate can be isolated and then hydrolyzed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product, this compound.

-

Purify the final compound using column chromatography or recrystallization.

-

Part 3: Physicochemical and Spectroscopic Profile (Predicted)

Without experimental data, we can predict the core properties and spectroscopic signatures of the target amine.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₅H₅F₃N₂S | Based on structure |

| Molecular Weight | 198.17 g/mol | Based on structure |

| Appearance | Likely a solid at room temperature | Aromatic amines are often solids |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Standard for small organic molecules |

| Basicity (pKa) | Lower than typical anilines | The thiazole ring and -CF₃ group are electron-withdrawing, reducing the basicity of the amine |

| ¹H NMR | - N-H protons (broad singlet, ~3-5 ppm)- Methyl protons (singlet, ~2.5-2.7 ppm) | Characteristic shifts for primary amine and methyl on a thiazole ring |

| ¹⁹F NMR | Singlet around -60 to -70 ppm | Typical range for a -CF₃ group attached to an aromatic ring |

| ¹³C NMR | - CF₃ carbon (quartet, ~120-125 ppm)- Aromatic carbons (~110-160 ppm) | Expected chemical shifts and coupling for the carbon backbone |

| IR Spectroscopy | - N-H stretch (two bands, 3300-3500 cm⁻¹)- C-F stretch (strong bands, 1100-1300 cm⁻¹) | Key functional group vibrations |

Part 4: Reactivity and Synthetic Utility

This compound is a bifunctional molecule. The primary amine is the most reactive site, while the heterocyclic ring provides a stable scaffold.

-

Reactions at the Amine Group:

-

Acylation/Amide Bond Formation: The amine will readily react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a primary route to building more complex molecules and is central to the synthesis of many pharmaceuticals and agrochemicals.[14]

-

Diazotization: Reaction with nitrous acid (HNO₂) would form a diazonium salt. While often unstable, this intermediate could be used in Sandmeyer-type reactions to install various functional groups (e.g., -OH, -Cl, -Br, -CN) at the C5 position.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

-

Reactivity of the Thiazole Ring: The ring is generally stable. The electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic substitution, while the electron-donating amine group activates it. The overall reactivity towards electrophiles would be modest and directed by the amine group.

Part 5: Applications in Medicinal and Agrochemical Chemistry

While specific applications for this exact molecule are not documented, its structural components point to significant potential.

-

Agrochemicals: The parent carboxylic acid is a key intermediate for the fungicide Thifluzamide .[4] This establishes the 2-methyl-4-(trifluoromethyl)thiazole scaffold as a validated toxophore in agricultural science. The amine derivative could be used to synthesize novel amide-based fungicides or insecticides with potentially different modes of action or improved properties.[1]

-

Medicinal Chemistry: The 2-aminothiazole motif is a cornerstone of medicinal chemistry.[3] Derivatives have shown a vast range of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[2][14] The amine can serve as a starting point for synthesizing libraries of novel thiazole-5-carboxamides for high-throughput screening against various biological targets. For example, similar 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity.[14]

Part 6: Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on its structure and the data for its precursor, the following precautions are mandatory:

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to its carboxylic acid precursor.[10] Aromatic amines can be toxic and should be handled with care.

-

Irritation: Likely to cause skin and serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.[10][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]

- 4. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 5. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C6H4F3NO2S | CID 1486080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 117724-63-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and characterization of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry and drug discovery. Among these, thiazole derivatives bearing trifluoromethyl groups are of particular interest due to their prevalence in a wide array of biologically active molecules. The trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of a key exemplar of this class: 2-Methyl-4-(trifluoromethyl)thiazol-5-amine .

As a Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a logical, causality-driven exploration of the analytical journey. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of characterization that provides an unambiguous structural assignment. This document will cover the synthetic rationale, and a multi-pronged analytical approach leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

A Strategic Approach to Synthesis

A robust structural elucidation begins with a well-defined synthetic pathway. For the target compound, this compound, a logical and efficient route commences from the corresponding carboxylic acid, a known and characterizable precursor. The proposed synthesis involves two key transformations: the conversion of the carboxylic acid to a carboxamide, followed by a Hofmann rearrangement to yield the desired primary amine.

Proposed Synthetic Workflow

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)thiazol-5-amine (CAS: 958452-22-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

2-Methyl-4-(trifluoromethyl)thiazol-5-amine is a heterocyclic organic compound that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its structure is distinguished by a five-membered thiazole ring, a heterocyclic motif containing both sulfur and nitrogen, which is a common feature in numerous FDA-approved drugs and biologically active compounds.[3][4] The ring is strategically substituted with a methyl group at the 2-position, a reactive amine at the 5-position, and a trifluoromethyl (CF3) group at the 4-position.

The trifluoromethyl group is of particular importance; its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of parent molecules, making it a highly desirable feature in drug design.[1][2] This guide provides a comprehensive technical overview of this versatile compound, covering its chemical properties, synthesis, reactivity, applications, and safe handling protocols, designed to empower researchers in their scientific endeavors.

Section 1: Core Physicochemical and Structural Properties

The compound is typically a solid at room temperature and may show moderate solubility in polar organic solvents.[1] The unique combination of substituents governs its chemical identity and behavior.

| Property | Value | Source |

| CAS Number | 958452-22-7 | [1][5][6] |

| Molecular Formula | C₅H₅F₃N₂S | [1] |

| Molecular Weight | 182.17 g/mol | [5] |

| Appearance | Typically a solid powder | [1] |

| SMILES | C(F)(F)(F)C1=C(N)SC(C)=N1 | [1] |

| InChI Key | FPKAYCVCPPISAS-UHFFFAOYSA-N | [1] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is not directly detailed in the provided literature, which primarily focuses on its derivatives like the corresponding carboxylic acid. However, a logical and well-established synthetic strategy, the Hantzsch thiazole synthesis, can be employed, starting from readily available materials. The key is the reaction of an α-haloketone with a thioamide.

A plausible pathway involves the synthesis of the precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is a key intermediate for the fungicide thifluzamide.[7][8] This acid can then be converted to the target amine.

Conceptual Synthesis Workflow

The following diagram illustrates a probable multi-step synthesis, beginning with ethyl 4,4,4-trifluoroacetoacetate.

Caption: Plausible synthetic pathway to the target amine.

Protocol: Synthesis of the Carboxylic Acid Precursor

This protocol describes the hydrolysis of the ethyl ester to the carboxylic acid, a crucial intermediate.[9][10][11]

Objective: To synthesize 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid from its corresponding ethyl ester.

Materials:

-

Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

-

Sodium hydroxide (NaOH) solution (e.g., 40%)[12]

-

Ethyl acetate

-

Water (deionized)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a suitable reaction flask equipped with a magnetic stirrer, dissolve ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethyl acetate at room temperature.[12]

-

Hydrolysis: Slowly add the sodium hydroxide solution dropwise to the flask. The rate of addition should be controlled to maintain the reaction temperature below 40°C.[12]

-

Reaction Monitoring: After the addition is complete, continue stirring at the maintained temperature for approximately 60 minutes.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[9]

-

Work-up & Acidification: After the reaction, evaporate the ethyl alcohol. Dilute the remaining aqueous solution with water and acidify to a pH of 1 using concentrated HCl. This will precipitate the carboxylic acid product.[10]

-

Isolation: Filter the solid precipitate. Wash the collected solid with water and then with a non-polar solvent like dichloromethane to remove impurities.[10]

-

Drying: Dry the final product in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[10] A yield of 99% has been reported for similar hydrolysis procedures.[9]

Causality: The use of a strong base like NaOH is essential for the saponification (hydrolysis) of the ester functional group to a carboxylate salt. Subsequent acidification is required to protonate the salt, causing the neutral carboxylic acid to precipitate from the aqueous solution, allowing for its isolation.

Section 3: Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile intermediate for creating a wide array of derivatives with potent biological activities.[4][13] The primary amino group serves as a convenient handle for elaboration into amides, sulfonamides, and other functional groups, leading to the generation of large compound libraries for screening.

Key Application Areas

-

Anticancer Agents: Thiazole-containing compounds are known to exhibit a range of biological effects, including antitumor and antiproliferative activities.[14] Derivatives of this amine, specifically 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines.[13][14]

-

Fungicides and Insecticides: The thiazole motif is present in many agrochemicals.[13] This amine's core structure is closely related to the key intermediate of the fungicide thifluzamide.[7][8] Furthermore, novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives have demonstrated both fungicidal and insecticidal properties in greenhouse evaluations.[13]

Logical Flow from Core to Application

Caption: Derivatization of the core amine for diverse applications.

Section 4: Analytical Characterization

Confirming the identity and purity of this compound and its derivatives is crucial. A combination of spectroscopic and chromatographic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The presence of the methyl group, the amine protons, and the distinct chemical shifts influenced by the trifluoromethyl group provide a unique spectral fingerprint.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

X-Ray Crystallography: For crystalline derivatives, single-crystal X-ray analysis can unequivocally determine the three-dimensional molecular structure and intermolecular interactions in the solid state.[15]

-

Chromatography (TLC, HPLC): Used to monitor reaction progress and assess the purity of the final compound.[9] High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative determination of related compounds like the fungicide thiabendazole.[16]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors. The information below is synthesized from Safety Data Sheets (SDS) for the target compound and its close structural analogs.[6][17]

GHS Hazard Classification

| Hazard Class | Statement | GHS Code | Source |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [6] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [6] |

| Eye Damage/Irritation | Causes serious eye irritation | H319 | [6] |

| STOT, Single Exposure | May cause respiratory irritation | H335 | [6] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust, fumes, or vapors.[6][18][19] Ensure eyewash stations and safety showers are readily accessible.[20]

-

Personal Protective Equipment:

-

Hygiene Practices: Do not eat, drink, or smoke when using this product.[6][18] Wash hands and any exposed skin thoroughly after handling.[6][17] Contaminated clothing should be laundered before reuse.[18]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[18][21] Keep away from incompatible materials such as strong oxidizing agents.[6][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound stands out as a high-value chemical intermediate. Its unique structural combination—a biologically active thiazole ring, a versatile amine handle, and a pharmacologically advantageous trifluoromethyl group—makes it a powerful scaffold for innovation. For researchers in drug discovery and agrochemical development, this compound offers a robust starting point for synthesizing novel molecules with significant potential to address pressing challenges in human health and agriculture. A thorough understanding of its synthesis, reactivity, and safety is paramount to unlocking its full potential.

References

- 1. CAS 958452-22-7: 2-Metil-4-(trifluorometil)-5-tiazolamina [cymitquimica.com]

- 2. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 8. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. Page loading... [guidechem.com]

- 10. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. squ.elsevierpure.com [squ.elsevierpure.com]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

Purity and characterization of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine

An In-depth Technical Guide to the Purity and Characterization of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, while the aminothiazole core is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] Ensuring the purity and unambiguous structural identity of this intermediate is paramount for the integrity of downstream applications, from library synthesis to the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical characterization of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Strategic Synthesis and Impurity Profiling

While direct literature on the synthesis of this compound is sparse, a robust synthetic strategy can be logically derived from its immediate and well-documented precursor, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[3][4] The synthesis of this carboxylic acid typically starts from ethyl trifluoroacetoacetate and proceeds through chlorination or bromination, followed by cyclization with thioacetamide and subsequent hydrolysis.[5][6]

Proposed Synthetic Pathway: Curtius Rearrangement

The most logical and high-yielding conversion of the carboxylic acid to the target amine is via a Curtius rearrangement. This pathway is chosen for its mild conditions, which preserve the integrity of the thiazole ring, and for its common use in pharmaceutical synthesis.[7] The process involves converting the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon gentle heating, followed by hydrolysis to yield the final amine.

Caption: Proposed synthetic workflow via Curtius rearrangement.

Anticipated Process-Related Impurities

A self-validating analytical program must anticipate potential impurities. Based on the proposed synthesis, the primary impurities of concern are outlined below.

| Impurity Name | Structure | Origin |

| Starting Material | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Incomplete reaction. |

| Urethane Byproduct | tert-butyl (2-methyl-4-(trifluoromethyl)thiazol-5-yl)carbamate | Reaction of the isocyanate intermediate with t-butanol (if used as solvent). |

| Symmetrical Urea | 1,3-bis(2-methyl-4-(trifluoromethyl)thiazol-5-yl)urea | Reaction of the isocyanate intermediate with the final amine product. |

| Precursor Impurities | e.g., 2-chloro- or 2-bromo-trifluoroacetoacetate | Carried over from the synthesis of the carboxylic acid precursor.[3][5] |

High-Performance Purification Protocols

Achieving >99.5% purity, a standard requirement for advanced drug discovery programs, necessitates robust purification.

Recrystallization

For batches with purity >95%, recrystallization is the most efficient method. The aminothiazole is expected to have moderate polarity.

-

Protocol:

-

Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol).

-

If impurities remain undissolved, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Causality: The slow cooling process allows for the selective crystallization of the target compound, leaving more soluble impurities behind in the mother liquor.

Flash Column Chromatography

For purities below 95% or for removing closely related impurities, flash chromatography is the method of choice.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Rationale: The polar silica gel will retain the more polar impurities (like the starting carboxylic acid) more strongly than the target amine, allowing for effective separation.

Comprehensive Analytical Characterization

No single technique is sufficient for full characterization. The following multi-pronged approach provides a self-validating system for confirming identity and purity.

Caption: Logic flow for comprehensive sample characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment. A reverse-phase method is most suitable for this analyte.[8][9]

-

Protocol Details:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Provides excellent retention and separation for moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible.[10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 10% B to 95% B over 15 minutes | Ensures elution of the main peak and any less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard for analytical scale. |

| UV Detection | 254 nm or Diode Array Detector (DAD) | Thiazole rings typically absorb in this region.[11] DAD allows for peak purity analysis. |

| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |

-

Trustworthiness: System suitability must be established before analysis, with acceptance criteria such as a tailing factor between 0.8 and 1.5 and a theoretical plate count of >2000 for the analyte peak.

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

-

Expected Ionization: Electrospray Ionization (ESI) in positive mode is expected to produce a strong protonated molecular ion [M+H]⁺.

-

Data Interpretation:

| Parameter | Expected Value for C₆H₆F₃N₂S |

| Molecular Formula | C₆H₆F₃N₂S |

| Monoisotopic Mass | 195.0231 |

| [M+H]⁺ (Exact Mass) | 196.0309 |

-

Fragmentation Analysis: The thiazole ring may fragment under collision-induced dissociation (CID), providing further structural confirmation.[12] The loss of the CF₃ group or cleavage of the ring are common fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.[13]

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet expected around δ 2.4-2.7 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically between δ 4.0-6.0 ppm, which is exchangeable with D₂O.

-

Solvent: DMSO-d₆ is recommended due to its ability to dissolve the compound and clearly show NH protons.

-

-

¹³C NMR:

-

Thiazole Carbons: C2, C4, and C5 will appear in the aromatic region (δ 110-170 ppm). The carbon attached to the CF₃ group (C4) will show coupling to fluorine.

-

CF₃ Carbon: A quartet due to C-F coupling, expected around δ 120-125 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, δ 15-25 ppm.

-

-

¹⁹F NMR:

-

CF₃ Group: A sharp singlet is expected. This is a highly sensitive and definitive test for the presence and electronic environment of the trifluoromethyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of key functional groups.[14][15][16]

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1650-1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1600-1475 | C=N and C=C Stretch | Thiazole Ring |

| 1350-1100 | C-F Stretch (strong, multiple bands) | Trifluoromethyl (-CF₃) |

Conclusion

The quality of a chemical building block like this compound directly impacts the success of subsequent research and development. By integrating a logical synthetic strategy with a multi-technique analytical workflow, researchers can confidently establish the purity, identity, and quality of this critical intermediate. The protocols and insights provided in this guide serve as a robust framework for ensuring that this molecule meets the stringent standards required for pharmaceutical applications, thereby fostering reproducible and reliable scientific outcomes.

References

- 1. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 4. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 5. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. nasc.ac.in [nasc.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. article.sapub.org [article.sapub.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Trifluoromethylthiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Trifluoromethylthiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of the trifluoromethyl group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacological profiles of numerous drug candidates. Among these, the trifluoromethylthiazole core stands out as a particularly privileged motif, underpinning a diverse array of biological activities. This guide provides a comprehensive technical overview of the anticancer, antimicrobial, and anti-inflammatory properties of trifluoromethylthiazole derivatives. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group imparts a unique set of physicochemical properties that often translate to improved biological activity and pharmacokinetic profiles.[1] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing ionization state and receptor-ligand interactions. Furthermore, the high lipophilicity of the -CF3 group can enhance membrane permeability and bioavailability.[1] The carbon-fluorine bond is also exceptionally strong, rendering the moiety resistant to metabolic degradation and increasing the compound's in vivo stability.[2]

Anticancer Activity: Targeting the Engines of Malignancy

Trifluoromethylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[2][3][4] Their mechanisms of action are often multifaceted, with a significant number of these compounds functioning as potent inhibitors of key signaling pathways that drive tumor growth and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which trifluoromethylthiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[5] Trifluoromethylthiazole-based compounds have been shown to target several key kinases, including:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[5] Several novel trifluoromethylthiazole derivatives have been identified as potent inhibitors of PI3K and mTOR, effectively shutting down this pro-survival signaling cascade.[6]

-

Receptor Tyrosine Kinases (RTKs): Aberrant RTK signaling, such as that from EGFR and VEGFR, is a common driver of tumorigenesis.[7] Trifluoromethylthiazole-containing molecules have been developed as inhibitors of these receptors, blocking downstream signaling and inhibiting tumor angiogenesis and proliferation.

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical trifluoromethylthiazole derivative.

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine as a Synthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Thiazoles

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within this context, 2-methyl-4-(trifluoromethyl)thiazol-5-amine and its derivatives have emerged as highly valuable synthetic intermediates. The thiazole ring itself is a privileged structure in drug discovery, appearing in a wide array of pharmaceuticals.[3] The addition of a trifluoromethyl group at the 4-position and a reactive amine at the 5-position creates a versatile building block for the synthesis of complex, high-value molecules. This guide provides an in-depth exploration of the synthesis and application of this pivotal intermediate, offering both theoretical insights and practical, field-proven protocols.

Synthesis of the Precursor: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

The most common and industrially viable route to this compound begins with the synthesis of its corresponding carboxylic acid. This precursor is typically prepared from ethyl trifluoroacetoacetate in a multi-step, one-pot synthesis that is both efficient and scalable.

Synthetic Pathway Overview

The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid involves three key transformations: chlorination of the starting material, cyclization with thioacetamide, and subsequent hydrolysis of the resulting ester.

Caption: One-pot synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This protocol is a composite of established methods, optimized for yield and operational simplicity.[4][5]

Materials:

-

Ethyl trifluoroacetoacetate

-

Sulfuryl chloride (or chlorosulfuric acid)

-

Thioacetamide

-

Anhydrous ethanol

-

Sodium hydroxide

-

Concentrated hydrochloric acid

Procedure:

-

Chlorination: In a suitable reaction vessel, charge ethyl trifluoroacetoacetate. Cool the vessel to 0-5 °C and slowly add sulfuryl chloride dropwise while maintaining the temperature. After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by GC or TLC).

-

Cyclization: To the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate, add anhydrous ethanol followed by thioacetamide. Heat the mixture to reflux and maintain for several hours until the cyclization is complete.

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester.

-

Work-up and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 1 with concentrated hydrochloric acid. The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a white to off-white solid.

Quantitative Data Summary:

| Step | Key Reagents | Typical Yield | Purity (HPLC) |

| Chlorination | Ethyl trifluoroacetoacetate, Sulfuryl chloride | High conversion | - |

| Cyclization | Thioacetamide, Anhydrous ethanol | >90% | >98% |

| Hydrolysis | Sodium hydroxide | Quantitative | >98% |

| Overall | >85% | >98% |

Accessing the Amine: The Curtius Rearrangement

With the carboxylic acid in hand, the next critical step is the conversion to the target 5-amino-thiazole. The Curtius rearrangement is a powerful and reliable method for this transformation, proceeding through an acyl azide and an isocyanate intermediate.[6][7][8][9][10]

Mechanistic Insight

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. The isocyanate can then be hydrolyzed to the corresponding primary amine. A key advantage of this reaction is that the rearrangement occurs with complete retention of the stereochemistry of the migrating group.

Caption: The Curtius rearrangement pathway from a carboxylic acid to a primary amine.

General Experimental Protocol: Curtius Rearrangement

The following is a general protocol for the one-pot conversion of a carboxylic acid to a Boc-protected amine, which can then be deprotected to yield the free amine.

Materials:

-

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine

-

tert-Butanol

-

Toluene

-

Hydrochloric acid

Procedure:

-

Acyl Azide Formation and Rearrangement: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous toluene. Add triethylamine, followed by the dropwise addition of DPPA. Heat the mixture to reflux for several hours until the formation of the isocyanate is complete.

-

Carbamate Formation: To the cooled reaction mixture, add tert-butanol and continue to heat at reflux until the reaction is complete (monitored by TLC).

-

Work-up and Isolation of Boc-protected Amine: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the Boc-protected amine.

-

Deprotection: Dissolve the Boc-protected amine in a suitable solvent (e.g., dioxane or methanol) and add a solution of hydrochloric acid. Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield this compound.

Applications in Agrochemical Synthesis: The Case of Thifluzamide

A prominent application of this thiazole scaffold is in the synthesis of the fungicide Thifluzamide. The synthesis proceeds via the acyl chloride of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which then undergoes amidation with 2,6-dibromo-4-(trifluoromethoxy)aniline.[4][11][12][13]

Synthetic Workflow

Caption: Synthesis of Thifluzamide.

Detailed Experimental Protocol: Synthesis of Thifluzamide

Materials:

-

2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride

-

2,6-Dibromo-4-(trifluoromethoxy)aniline

-

Acetonitrile

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Amidation: In a reaction flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline in acetonitrile. Add 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride and heat the mixture to reflux for several hours.[4]

-

Work-up and Isolation: After cooling, remove the solvent under reduced pressure. To the residue, add ethyl acetate and water and stir. Separate the organic layer and wash sequentially with water and saturated sodium bicarbonate solution.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Thifluzamide. The product can be further purified by recrystallization.

Role in Pharmaceutical Synthesis: Clarifying the Link to Nilotinib

While it is often assumed that this compound is a direct precursor to the tyrosine kinase inhibitor Nilotinib, a review of the primary literature indicates that the most common synthetic routes to Nilotinib start from a different aniline derivative, namely 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[14][15][16]

The core structure of Nilotinib is formed by the amide coupling of this aniline with 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

While it is conceivable to devise a synthetic route to Nilotinib that utilizes a 2-methyl-4-(trifluoromethyl)thiazole-containing fragment, this is not the standard and most widely published method. For the sake of scientific accuracy, it is crucial for researchers to consult the primary literature for the specific synthetic route they intend to follow.

Conclusion and Future Outlook

This compound and its direct precursor, the corresponding carboxylic acid, are undeniably valuable and versatile intermediates in the synthesis of high-value molecules. The well-established protocols for their synthesis, coupled with the predictable reactivity of the thiazole core and the amine functionality, make them attractive starting materials for both agrochemical and pharmaceutical research and development. While its direct role in the synthesis of Nilotinib may be a misconception in some literature, its confirmed application in the production of Thifluzamide underscores its industrial importance. As the demand for novel, effective, and metabolically robust bioactive molecules continues to grow, the strategic use of fluorinated building blocks like this compound is set to expand, paving the way for the discovery of next-generation drugs and crop protection agents.

References

- 1. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]

- 5. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 6. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curtius Rearrangement [organic-chemistry.org]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thifluzamide TC - HEBEN [hb-p.com]

- 13. Page loading... [guidechem.com]

- 14. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 15. asianpubs.org [asianpubs.org]

- 16. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine for Laboratory Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 2-Methyl-4-(trifluoromethyl)thiazol-5-amine, a compound of interest for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound at the time of writing, this document synthesizes information from structurally related molecules, including 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride[1], 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[2], and general safety data for aminothiazoles[3][4][5][6][7][8], to provide a robust framework for its safe use in a laboratory setting.

Section 1: Compound Identification and Hazard Assessment

This compound is a substituted aminothiazole. The trifluoromethyl group can enhance metabolic stability and cell permeability, making this class of compounds valuable in medicinal chemistry. However, the combination of a thiazole ring, a trifluoromethyl group, and an amine functional group necessitates a cautious approach to handling.

1.1. Inferred Hazard Profile

Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:

-

Acute Toxicity (Oral): Likely harmful if swallowed.[2][6][8]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[2] Aromatic amines can be irritants and sensitizers.

-

Serious Eye Damage/Irritation: Presumed to cause serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2]

-

Sensitization: Aminothiazoles may cause allergic skin reactions.

The general symptoms of exposure to related aminothiazoles can include nausea, headache, and weakness.[3][4]

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when handling this compound.

2.1. Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[6][7]

2.2. Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound, based on the hazards of structurally similar compounds.

| Protection Type | Specific Requirements | Rationale & Citations |

| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | To protect against splashes and dust that may cause serious eye irritation.[1][2][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact, which may cause irritation or allergic reactions.[1][2][6] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust is generated or if working outside a fume hood. | To prevent inhalation of dust that may cause respiratory tract irritation.[2] |

Section 3: Experimental Workflow and Handling Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

3.1. General Handling Workflow

The following diagram illustrates a safe handling workflow for this compound.

Caption: Safe handling workflow for this compound.

3.2. Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is operational.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.

-

Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.

-

Post-Handling: After handling, decontaminate all surfaces and equipment.

-

Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1][6][8]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. First Aid Measures

| Exposure Route | First Aid Protocol | Citations |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [1][2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1][6][8] |

4.2. Spill and Leak Procedures

For a small spill, dampen the solid material with an appropriate solvent (e.g., 60-70% ethanol) to prevent dust formation and carefully transfer it to a sealed container for disposal.[4] For a large spill, evacuate the area and follow institutional emergency procedures.

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

5.1. Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][7] Keep it away from incompatible materials such as strong oxidizing agents.[2][6][7]

5.2. Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[1][2][6][8] Do not allow the chemical to enter drains.[9][10]

Section 6: Conclusion

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. angenechemical.com [angenechemical.com]

- 10. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine

Document ID: AN-SMTFA-20251231

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine, a critical heterocyclic building block for drug discovery and agrochemical development. The protocol herein outlines a robust three-stage synthetic pathway commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by ester hydrolysis, and culminating in a Curtius rearrangement to install the vital 5-amino functional group. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step experimental procedures, and critical process considerations to ensure reproducible and high-yield synthesis.

Introduction and Scientific Background

This compound is a highly valuable scaffold in medicinal chemistry. The thiazole ring is a privileged structure found in a multitude of FDA-approved drugs, prized for its metabolic stability and ability to engage in diverse biological interactions.[1] The incorporation of a trifluoromethyl (-CF3) group at the 4-position significantly enhances the molecule's lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.[2] The primary amine at the 5-position serves as a versatile synthetic handle for constructing more complex molecules, such as amides, ureas, and sulfonamides, making it a cornerstone intermediate for creating libraries of potential therapeutic agents.[3]

The synthetic strategy detailed in this application note is a multi-step process designed for efficiency and scalability. It begins with the formation of the thiazole ring, proceeds through a key carboxylic acid intermediate, and concludes with the transformation to the target amine. Each step has been optimized to ensure high purity and yield, providing a reliable pathway for researchers.

Overall Synthetic Pathway

The synthesis of this compound is accomplished via a three-stage sequence. This pathway leverages classic and reliable organic transformations, ensuring robustness and adaptability.

// Nodes for Reactants and Products Start [label="Ethyl 2-chloro-4,4,4-trifluoroacetoacetate\n+\nThioacetamide", shape=cylinder, fillcolor="#FBBC05"]; Intermediate_Ester [label="Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_Acid [label="2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with Labels Start -> Intermediate_Ester [label=" Stage 1: Hantzsch Thiazole Synthesis\n(Ethanol, Reflux)"]; Intermediate_Ester -> Intermediate_Acid [label=" Stage 2: Saponification\n(NaOH, H₂O/EtOH)"]; Intermediate_Acid -> Final_Product [label=" Stage 3: Curtius Rearrangement\n(DPPA, t-BuOH, then HCl)"]; }

Caption: Overall 3-stage synthetic workflow.

Experimental Protocols & Methodologies

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Reagents such as thionyl chloride, sodium azide, and diphenylphosphoryl azide (DPPA) are highly toxic and/or potentially explosive and must be handled with extreme care.

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

This initial stage constructs the core thiazole ring through the classic Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[4] Here, ethyl 2-chloro-4,4,4-trifluoroacetoacetate serves as the α-haloketone equivalent, and thioacetamide provides the sulfur and nitrogen atoms for the heterocycle.

Protocol:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add thioacetamide (7.51 g, 0.1 mol) and absolute ethanol (150 mL).

-

Stir the mixture at room temperature until the thioacetamide is fully dissolved.

-

Slowly add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (21.85 g, 0.1 mol) to the solution dropwise over 20-30 minutes. An exotherm may be observed.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dissolve the resulting residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or low-melting solid.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

Stage 2: Saponification to 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

The ethyl ester synthesized in Stage 1 is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, a key intermediate for the subsequent Curtius rearrangement.

Protocol:

-

In a 250 mL round-bottom flask, dissolve the Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (0.1 mol, from Stage 1) in a mixture of ethanol (100 mL) and deionized water (50 mL).

-

Add sodium hydroxide (6.0 g, 0.15 mol) to the solution and stir at 40-50°C for 2-4 hours.[3][5]

-

Monitor the disappearance of the starting ester by TLC.

-

Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

-

Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A white or off-white precipitate will form.[5]

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (3 x 50 mL), and dry under vacuum to yield 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The product is typically of sufficient purity for the next step.

Stage 3: Curtius Rearrangement to this compound

This final, critical stage converts the carboxylic acid into the target primary amine. The Curtius rearrangement is a versatile and reliable method for this transformation, proceeding through an acyl azide and an isocyanate intermediate.[6][7] The use of diphenylphosphoryl azide (DPPA) provides a safe, one-pot procedure that avoids the isolation of potentially explosive acyl azides.[8]

Protocol:

-

To a dry 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add the 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (0.1 mol, from Stage 2) and anhydrous toluene (150 mL).

-

Add triethylamine (15.2 mL, 0.11 mol) to the suspension, followed by diphenylphosphoryl azide (DPPA) (23.2 mL, 0.105 mol) dropwise at room temperature.[9]

-

After stirring for 30 minutes, slowly add anhydrous tert-butanol (28.5 mL, 0.3 mol).

-

Heat the reaction mixture to reflux (approximately 90-100°C) for 4-6 hours. During this time, the acyl azide forms and rearranges to the isocyanate, which is then trapped by tert-butanol to form a Boc-protected amine. Monitor by TLC for the consumption of the carboxylic acid.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in 150 mL of a 1:1 mixture of methanol and 4M hydrochloric acid.

-

Heat the solution to 50-60°C for 2-3 hours to effect the deprotection of the Boc group.

-

Cool the solution and concentrate in vacuo.

-

Treat the residue with a saturated solution of sodium bicarbonate until the pH is basic (~8-9) and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify by column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure product.

Data Summary and Expected Results

| Parameter | Stage 1 Product | Stage 2 Product | Stage 3 Product |

| Compound Name | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | This compound |

| Molecular Formula | C₈H₈F₃NO₂S | C₆H₄F₃NO₂S | C₅H₅F₃N₂S |

| Molecular Weight | 239.21 g/mol | 211.16 g/mol | 182.17 g/mol |

| Typical Yield | 80-90% | 90-98%[5] | 70-85% |

| Appearance | Colorless to yellow oil | White to off-white solid | Light yellow solid or oil |

| Melting Point | N/A (oil) | ~186-187°C[5] | Varies |

Mechanistic Rationale and Workflow Visualization

Causality Behind Experimental Choices

-

Hantzsch Synthesis: This reaction is a cornerstone of thiazole synthesis due to its reliability and use of readily available starting materials. Ethanol is an ideal solvent as it effectively dissolves the reactants and allows for heating to a suitable reflux temperature.

-

Saponification: The use of sodium hydroxide in an aqueous alcohol mixture ensures complete hydrolysis of the ester. Acidification is a critical step to protonate the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution, simplifying isolation.

-

Curtius Rearrangement: The choice of DPPA allows for a one-pot conversion of the carboxylic acid to the acyl azide, which rearranges in situ upon heating.[10] This avoids the hazardous isolation of the azide. Tert-butanol is used to trap the highly reactive isocyanate intermediate as a stable Boc-carbamate, which is easily purified and then deprotected under mild acidic conditions to furnish the final amine.[11][12]

Experimental Workflow Diagram

Caption: Detailed step-by-step experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 5. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

The 2-Methyl-4-(trifluoromethyl)thiazole Scaffold: A Cornerstone in Modern Fungicide Synthesis

Application Note & Synthetic Protocol

Introduction: The Thiazole Moiety in Agrochemical Innovation

The thiazole ring system is a vital heterocyclic scaffold that forms the backbone of numerous biologically active compounds, from pharmaceuticals to essential vitamins like thiamin.[1] In the realm of agricultural science, this structural motif has proven to be exceptionally potent, particularly in the development of novel fungicides. The focus of this guide is the 2-methyl-4-(trifluoromethyl)thiazole core, a highly functionalized building block whose derivatives have led to significant advancements in crop protection.

While the user's query specified 2-methyl-4-(trifluoromethyl)thiazol-5-amine, a thorough review of established synthetic literature reveals that the more prominent and industrially significant precursor for major commercial fungicides is its carboxylic acid analogue: 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid .[2][3] This carboxylic acid is the key intermediate in the synthesis of Thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI) fungicide.[2]

This application note will, therefore, focus on the synthesis and application of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as the central building block. We will provide a detailed, field-proven protocol for the synthesis of Thifluzamide, elucidating the chemical principles that make this scaffold a cornerstone of modern fungicide development. We will also discuss the broader potential of the thiazole scaffold in discovering new fungicidal agents.

The Strategic Importance of the Trifluoromethylthiazole Scaffold

The efficacy of fungicides derived from this scaffold can be attributed to the specific combination of its substituents, each playing a critical role:

-

Thiazole Ring: Provides a rigid, stable heterocyclic core that correctly orients the other functional groups for optimal binding to the target enzyme.

-

Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group significantly enhances the molecule's metabolic stability, lipophilicity, and binding affinity to the target site. Its presence is a common strategy in modern agrochemical design to improve potency and bioavailability.

-

Carboxamide Linkage: The synthesis detailed below forms a critical amide bond. This linkage is essential for the molecule's structural integrity and interaction with the succinate dehydrogenase enzyme complex in fungi.[4]

Core Application: Synthesis of the SDHI Fungicide Thifluzamide

Thifluzamide is a systemic fungicide used to control a wide range of diseases caused by Rhizoctonia species in crops like rice, potatoes, and maize.[2] It functions by inhibiting Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain, thereby blocking energy production and leading to cell death.[4]

The synthesis of Thifluzamide is a robust two-step process starting from 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The overall workflow involves the activation of the carboxylic acid to an acyl chloride, followed by condensation with a substituted aniline.

Caption: General workflow for Thifluzamide synthesis.

Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This protocol outlines the synthesis of the key carboxylic acid intermediate from ethyl 4,4,4-trifluoroacetoacetate. The process involves chlorination, cyclization, and hydrolysis in a one-pot or sequential manner.[3][5]

Materials & Reagents:

| Reagent | CAS No. | Molecular Weight | Notes |

| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 g/mol | Starting material |

| Sulfuryl chloride (SO₂Cl₂) | 7791-25-5 | 134.97 g/mol | Chlorinating agent |

| Thioacetamide | 62-55-5 | 75.13 g/mol | For thiazole ring formation |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | For hydrolysis |

| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | Solvent |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | For acidification |

| Toluene | 108-88-3 | 92.14 g/mol | Solvent (for alternative methods) |

Safety Precautions:

-

This procedure involves corrosive and toxic reagents. Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Thionyl chloride and sulfuryl chloride react violently with water and release toxic gases. Handle with extreme care.

Step-by-Step Procedure:

-

Chlorination: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add ethyl 4,4,4-trifluoroacetoacetate. Slowly add sulfuryl chloride dropwise while maintaining the temperature below 40°C. After the addition is complete, stir the mixture for several hours until the reaction is complete (monitored by GC or TLC).

-

Cyclization: The crude chlorinated intermediate is then dissolved in anhydrous ethanol. Thioacetamide is added portion-wise to the solution. The mixture is heated to reflux and maintained for 8-12 hours.[3]

-

Hydrolysis: After the cyclization is complete, an aqueous solution of sodium hydroxide is added to the reaction mixture. The mixture is refluxed for an additional 3-4 hours to hydrolyze the ester.

-

Work-up and Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled, diluted with water, and acidified to a pH of ~1 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as an off-white solid.[3][5]

Protocol 2: Synthesis of Thifluzamide

This protocol details the final two steps: the conversion of the carboxylic acid to its acyl chloride and the subsequent amidation to form Thifluzamide.[7][8]

Materials & Reagents:

| Reagent | CAS No. | Molecular Weight | Notes |

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 117724-63-7 | 211.16 g/mol | Starting material from Protocol 1 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | For acyl chloride formation |

| 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-53-9 | 336.92 g/mol | Amine coupling partner |

| Toluene or other inert solvent | 108-88-3 | 92.14 g/mol | Reaction solvent |